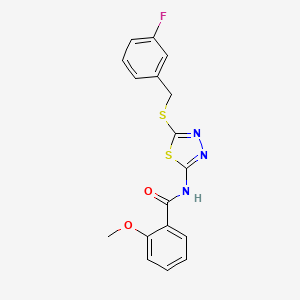

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S2/c1-23-14-8-3-2-7-13(14)15(22)19-16-20-21-17(25-16)24-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJLRJGTEJJYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a methoxybenzamide moiety. The presence of the 3-fluorobenzyl group enhances its lipophilicity and stability, potentially improving interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 345.37 g/mol |

| CAS Number | 872594-73-5 |

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. This inhibition can alter cellular processes and lead to therapeutic effects.

- Receptor Interaction : It can bind to various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption : The compound may affect the integrity of cellular membranes, leading to altered cellular functions or cell death.

Biological Activity

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains. The fluorine substitution in this compound may enhance its efficacy against resistant strains.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Its ability to inhibit tumor cell proliferation has been noted in vitro.

- Anti-inflammatory Effects : Thiadiazole derivatives have shown promise in reducing inflammation in animal models, potentially making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Mechanism

Research on the anti-inflammatory effects showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of inflammation. This suggests a potential therapeutic application for chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Substituent Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations :

Key Observations :

Key Observations :

- Urea-containing analogs (e.g., ) exhibit superior anticonvulsant and antiproliferative activities compared to simple benzamide derivatives, suggesting the importance of hydrogen-bond donors.

- The target compound’s methoxybenzamide group may favor interactions with enzymes or receptors requiring aromatic stacking, as seen in acetylcholinesterase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.